2-(P-tolyloxy)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(P-tolyloxy)pentan-3-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a pentan-3-one backbone with a p-tolyloxy substituent at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-tolyloxy)pentan-3-one typically involves the reaction of p-cresol with 3-pentanone under specific conditions. One common method is the Williamson ether synthesis, where p-cresol is deprotonated using a strong base such as sodium hydride, followed by the reaction with 3-pentanone . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 2-(P-tolyloxy)pentan-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted ethers
Scientific Research Applications
2-(P-tolyloxy)pentan-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(P-tolyloxy)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can form hydrogen bonds and participate in van der Waals interactions, influencing its reactivity and stability . The presence of the p-tolyloxy group enhances its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Pentan-3-one: A simple ketone with similar reactivity but lacks the p-tolyloxy group.
P-tolyloxyacetone: Similar structure but with an acetone backbone instead of pentan-3-one.
P-tolyloxybutanone: Similar structure but with a butanone backbone.
Uniqueness: 2-(P-tolyloxy)pentan-3-one is unique due to the presence of both the p-tolyloxy group and the pentan-3-one backbone. This combination imparts specific chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential biological activities
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(4-methylphenoxy)pentan-3-one |
InChI |
InChI=1S/C12H16O2/c1-4-12(13)10(3)14-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
InChI Key |
DRCDLABWSDTWGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.